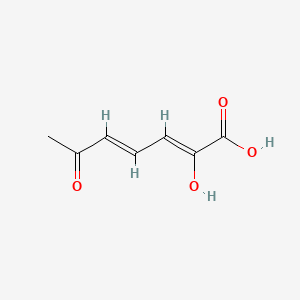

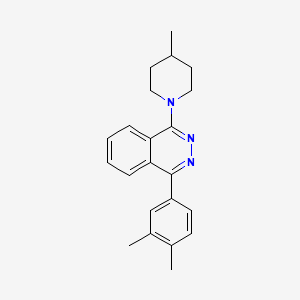

![molecular formula C24H32O4 B1234299 (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 87983-63-9](/img/structure/B1234299.png)

(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SQ 28668 is a thromboxane receptor antagonist, which means it inhibits the action of thromboxane, a compound involved in platelet aggregation and vasoconstriction. This compound has been studied for its potential therapeutic applications, particularly in conditions related to thrombosis and cardiovascular diseases .

Preparation Methods

The synthesis of SQ 28668 involves several steps, starting with the Diels-Alder condensation of maleic anhydride with furan to produce epoxytetrahydrophthalic anhydride. This intermediate is then reduced using hydrogen over palladium on carbon, followed by further reduction with sodium borohydride to yield epoxyperhydrophthalide. The compound undergoes additional reductions and condensations, including treatment with triphenylphosphonium bromide and potassium tert-amyloxide, to eventually form the target compound .

Chemical Reactions Analysis

SQ 28668 undergoes various chemical reactions, including:

Scientific Research Applications

SQ 28668 has been extensively studied for its antithrombotic effects. It inhibits platelet aggregation induced by arachidonate and U-46,619, and the secondary phase of epinephrine-induced aggregation of human platelets. It has shown efficacy in reducing coronary blood flow reductions in pigs with pacing-induced tachycardia, indicating its potential as an antiplatelet agent in both in vitro and in vivo settings . Additionally, it has been investigated for its effects on pulmonary hypertension induced by endotoxemia in swine .

Mechanism of Action

SQ 28668 functions as a thromboxane receptor antagonist. It inhibits the binding of thromboxane to its receptor, thereby preventing platelet aggregation and vasoconstriction. This action is crucial in reducing thrombus formation and improving blood flow in conditions where thromboxane plays a significant role .

Comparison with Similar Compounds

Similar compounds to SQ 28668 include SQ 29,548 and SQ 30,741, which are also thromboxane receptor antagonists. These compounds share a similar mechanism of action but may differ in their potency and specific applications. For instance, SQ 29,548 has been shown to mitigate early increases in pulmonary vascular resistance in endotoxemic pigs . The uniqueness of SQ 28668 lies in its specific structural modifications that enhance its efficacy and selectivity as a thromboxane receptor antagonist .

Properties

CAS No. |

87983-63-9 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)/b7-2-,14-13+/t17?,19-,20+,21?,22+,23-/m1/s1 |

InChI Key |

VGRCPALIWBYEPM-ANBWURGQSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O |

Isomeric SMILES |

CC(C1=CC=CC=C1)C(/C=C/[C@@H]2[C@H]3CC[C@@H]([C@@H]2C/C=C\CCCC(=O)O)O3)O |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O |

Synonyms |

SQ 28668 SQ 28668, (1alpha,2beta(Z),3alpha(1E,3R*),4alpha)-(+-)-isomer SQ-28668 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)

![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)

![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)

![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)

![(E)-2-cyano-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234233.png)

![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)

![(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1234235.png)

![(2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine](/img/structure/B1234239.png)